

The Total Synthesis of Ecdysoside B: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Ecdysoside B

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Abstract

Ecdysoside B, a naturally occurring pregnane glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties. The structural complexity of **Ecdysoside B**, characterized by a steroidal aglycone core and a unique trisaccharide moiety, presents a formidable challenge for synthetic chemists. This technical guide provides an in-depth overview of the total synthesis of the revised structure of **Ecdysoside B**, with a particular focus on the key chemical transformations and strategic considerations that enabled its successful construction. The synthesis leverages a convergent strategy, featuring the preparation of a key pregnane steroidal aglycone and a trisaccharide donor, which are subsequently coupled using a gold(I)-catalyzed glycosylation reaction. This guide details the experimental protocols for these pivotal steps, presents quantitative data in a clear, tabular format, and utilizes visualizations to elucidate the synthetic pathway and key reaction mechanisms. This document is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who are interested in the synthesis of complex natural products.

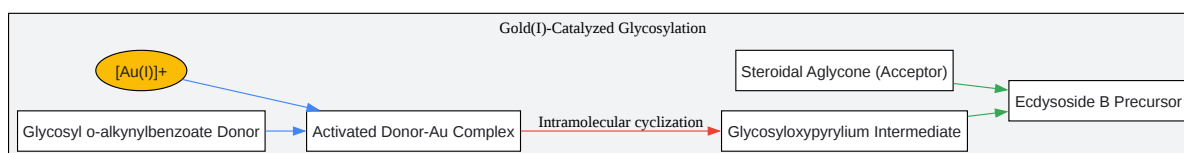
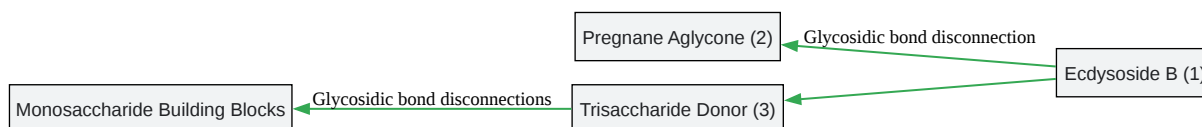
Introduction

Pregnane glycosides are a diverse class of natural products known for their wide range of biological activities.^{[1][2]} **Ecdysoside B**, isolated from medicinal plants such as *Ecdysanthera rosea*, is a member of this family and has been the subject of structural and synthetic investigations.^{[1][2]} Initial structural assignments of **Ecdysoside B** were later revised based on a combination of advanced NMR spectroscopy and total synthesis.^[1] The successful total synthesis not only confirmed the correct structure of **Ecdysoside B** but also provided a pathway for the preparation of analogues for further biological evaluation.

The synthesis of **Ecdysoside B** presents several key challenges, including the stereocontrolled construction of the highly substituted steroidal aglycone and the formation of the 2-deoxy- β -glycosidic linkages within the trisaccharide chain, which are known to be thermodynamically unfavorable. The synthetic strategy detailed herein addresses these challenges through a carefully planned sequence of reactions, culminating in a highly efficient and stereoselective gold(I)-catalyzed glycosylation.

Retrosynthetic Analysis

The retrosynthetic analysis for the revised **Ecdysoside B** (Structure 1) reveals a convergent approach. The target molecule can be disconnected at the glycosidic bond between the aglycone and the trisaccharide. This leads to two key building blocks: the pregnane steroidal aglycone 2 and the trisaccharide donor 3. The trisaccharide itself can be further deconstructed into its constituent monosaccharide units.



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- 2. researchgate.net [researchgate.net]
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